4-Amino-2-cyclobutyl-3-methylbutan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-amino-2-cyclobutyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7(6-10)9(2,11)8-4-3-5-8/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
PWWVQJUMSSPUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol
Retrosynthetic Analysis of 4-Amino-2-cyclobutyl-3-methylbutan-2-ol
A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary bond formations to consider are the carbon-carbon bond forming the quaternary center and the carbon-nitrogen bond of the amino group.
One logical disconnection is at the C2-C3 bond, suggesting a nucleophilic addition of an organometallic reagent corresponding to the 3-methylbutan-2-ol portion to a cyclobutyl ketone precursor. Another key disconnection involves the C-N bond, which points towards the introduction of the amino group via methods such as reductive amination of a corresponding ketone or aldehyde, or the ring-opening of an epoxide.
Classical and Contemporary Approaches to Amino Alcohol Synthesis
The synthesis of amino alcohols is a well-established field in organic chemistry, with numerous classical and modern methods available.
Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of synthesizing this compound, a suitable precursor would be a β-hydroxy ketone. This precursor could be subjected to reductive amination conditions, which typically involve reacting the ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent is crucial, as it needs to be selective for the imine intermediate over the starting ketone. Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high enantioselectivity.
A potential synthetic sequence could involve the initial formation of an imine from the ketone precursor, followed by its reduction to the desired amine. This two-step process allows for greater control over the reaction conditions.
The ring-opening of epoxides with nitrogen nucleophiles is a direct and efficient method for the synthesis of β-amino alcohols. This approach offers excellent regioselectivity and stereospecificity. For the synthesis of this compound, a key intermediate would be an epoxide bearing the cyclobutyl and 1,2-dimethylpropyl groups.
The reaction involves the nucleophilic attack of an amine on one of the epoxide carbons, leading to the formation of the amino alcohol. Various catalysts, including Lewis acids and enzymes, can be employed to facilitate this transformation. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the epoxide and the nature of the nucleophile and catalyst.
Table 1: Catalysts for Epoxide Ring-Opening with Amines
| Catalyst | Reaction Conditions | Advantages |
| Lewis Acids (e.g., InBr3, SbCl3) | Mild conditions, room temperature | High regioselectivity and chemoselectivity |
| Heteropoly acids | Water as solvent | Environmentally friendly |
| Lipases | Organic solvents (e.g., DIPE) | Mild, enzymatic catalysis |
| Cyanuric chloride | Solvent-free conditions | Efficient, mild, and practical |
| Acetic acid | Metal- and solvent-free | High yields and excellent regioselectivity |
The addition of nucleophiles to carbonyl compounds is a fundamental reaction in organic synthesis and provides a powerful route to alcohols. To construct the carbon skeleton of this compound, a Grignard or organolithium reagent could be added to a suitable carbonyl precursor.
For instance, the addition of a cyclobutylmagnesium halide to a ketone containing the 1-amino-3-methylbutan-2-one (B2371236) fragment would generate the desired tertiary alcohol. The reactivity of the carbonyl group can be influenced by adjacent functional groups, with aldehydes generally being more reactive than ketones. The mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield the alcohol.
Asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. This reaction, pioneered by Sharpless, typically employs an osmium catalyst in conjunction with a chiral ligand to achieve high enantioselectivity.
For the synthesis of this compound, a suitable alkene precursor would be 2-cyclobutyl-3-methylbut-1-ene. The aminohydroxylation of this alkene would introduce both the amino and hydroxyl groups in a single step with controlled stereochemistry. The regioselectivity of the addition can be influenced by the choice of ligand and nitrogen source.
Table 2: Key Features of Sharpless Asymmetric Aminohydroxylation
| Feature | Description |
| Catalyst | Osmium tetroxide (OsO4) |
| Chiral Ligands | Dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives |
| Nitrogen Source | Salts of N-halosulfonamides, -amides, and -carbamates |
| Stereochemistry | Typically syn-addition of the amino and hydroxyl groups |
| Regioselectivity | Can be influenced by the ligand and substrate structure |
Formation of the Quaternary Carbon Center in this compound
The construction of the quaternary carbon center at the C2 position is a significant challenge in the synthesis of this compound. Several strategies can be employed to create this sterically hindered center.
One approach involves the nucleophilic addition of an organometallic reagent, such as a cyclobutyl Grignard reagent, to a ketone precursor. This method directly forms the C-C bond and the tertiary alcohol in a single step.
Alternatively, catalytic asymmetric methods have been developed for the synthesis of molecules containing quaternary carbon stereocenters. For example, copper-catalyzed enantioselective propargylation of indoles has been used to create quaternary centers. While not directly applicable to this specific target, the principles of these reactions could be adapted. The formation of chiral quaternary carbon centers on azlactones through alkylation or aldol-type reactions also provides a potential, albeit more complex, route.
Introduction and Functionalization of the Cyclobutyl Ring in this compound
The incorporation of a cyclobutyl ring is a critical step in the synthesis of this compound. The unique puckered structure and strained nature of the cyclobutane (B1203170) motif can confer beneficial pharmacological properties to drug candidates. researchgate.netnih.gov Methodologies for constructing this four-membered ring often rely on [2+2] photocycloaddition reactions, which provide a direct approach to the cyclobutane skeleton. nih.gov However, achieving the desired substitution pattern and stereochemistry can be challenging with this method, especially in intermolecular reactions. nih.gov
An alternative strategy involves the use of pre-existing cyclobutane building blocks. For instance, cyclobutane and cyclobutanone (B123998) derivatives can be prepared through reliable methods such as ring expansions of cyclopropanols. nih.gov Once the cyclobutane ring is in place, its functionalization becomes the next synthetic hurdle.
Modern synthetic chemistry has increasingly turned to C–H functionalization logic as an efficient means to construct complex molecules. nih.gov This approach avoids the need for pre-functionalized starting materials by directly converting C–H bonds into new C-C, C-N, or C-O bonds. researchgate.net For cyclobutane systems, palladium-catalyzed C–H functionalization has proven particularly effective. researchgate.netnih.gov For example, using an aminoquinoline directing group, methylene (B1212753) C–H bonds on a cyclobutane ring can be arylated in high yield and with excellent diastereoselectivity. nih.gov A sequential C–H/C–C functionalization strategy has also been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. researchgate.net These methods offer powerful tools for elaborating the cyclobutane core to install the necessary substituents required for the final target molecule.
Protecting Group Strategies for the Synthesis of this compound
The synthesis of a bifunctional molecule like this compound, which contains both an amine and a tertiary alcohol, necessitates a robust protecting group strategy. bham.ac.uk Protecting groups are temporarily installed to mask reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule. jocpr.comorganic-chemistry.org An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce additional synthetic complexities. bham.ac.uk
For the amino group, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. organic-chemistry.orgwikipedia.org For the hydroxyl group, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) ethers (Bn) are frequently employed. jocpr.com Silyl ethers are often removed using fluoride (B91410) sources (e.g., TBAF), while benzyl ethers are cleaved via hydrogenolysis. wikipedia.org
A key consideration in a multi-step synthesis is the use of an orthogonal protection strategy, which allows for the selective deprotection of one functional group in the presence of others. organic-chemistry.orgwikipedia.org For example, a molecule could be protected with a Boc group on the amine and a TBDMS group on the alcohol. The TBDMS group can be selectively removed with fluoride without affecting the acid-labile Boc group, or the Boc group can be removed with acid while the silyl ether remains intact. jocpr.com
For molecules containing a 1,2- or 1,3-amino alcohol motif, it is also possible to use a single reagent to protect both functionalities simultaneously. Cyclic sulfamidites have been developed for this purpose, offering an efficient way to mask both the amine and alcohol. nih.gov A significant advantage of this method is the availability of exceptionally mild and neutral conditions for deprotection, such as using thiophenol, which demonstrates broad functional-group compatibility. nih.gov
| Protecting Group | Functional Group Protected | Common Reagents for Protection | Common Reagents for Deprotection |
| Boc (tert-butoxycarbonyl) | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Cbz (benzyloxycarbonyl) | Amine | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |
| TBDMS (tert-butyldimethylsilyl) | Alcohol | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Bn (benzyl) | Alcohol | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |
| Cyclic Sulfamidite | 1,2- or 1,3-Amino Alcohol | Thionyl chloride, base | Thiophenol |
Total Synthesis and Semisynthesis Routes for this compound and its Analogues
While a specific total synthesis for this compound has not been detailed in the literature, its structure can be dissected retrosynthetically to propose plausible synthetic routes based on established methodologies for its analogues. The core structure is a γ-amino alcohol with specific alkyl and cycloalkyl substituents.
A potential retrosynthetic approach would involve disconnecting the C-N bond, suggesting a final step of amination of a suitable precursor, or disconnecting a C-C bond to build the carbon skeleton. One plausible strategy involves the synthesis of a key intermediate, such as a cyclobutyl-containing ketone or aldehyde, which can then be elaborated to the final product.
The synthesis of the amino alcohol backbone is a well-studied area of organic chemistry. organic-chemistry.org One common method is the ring-opening of epoxides with an amine nucleophile, which can produce β-amino alcohols with high regioselectivity. rroij.comorganic-chemistry.org Another approach involves the reduction of α-amino ketones or the addition of organometallic reagents to α-amino aldehydes. The stereochemistry of the final product is a critical aspect, and asymmetric synthesis methods are often employed. For instance, chiral auxiliaries or catalysts can be used to control the stereochemical outcome of key bond-forming reactions. diva-portal.org
The synthesis of complex cyclobutane-containing natural products provides insight into strategies for assembling such molecules. baranlab.org For example, the total synthesis of (+)-talaromyolide D featured a nickel-catalyzed electrochemical decarboxylative sp²–sp³ cross-coupling to join a cyclobutane fragment with another part of the molecule. acs.org Such cross-coupling reactions could be envisioned for linking a cyclobutyl group to the butanol backbone.
A hypothetical synthetic sequence could begin with a known cyclobutane derivative, such as cyclobutyl methyl ketone. This could undergo an aldol (B89426) reaction with a propanal derivative to construct the carbon skeleton, followed by stereoselective reduction of the resulting ketone and subsequent functional group manipulations to introduce the amino and hydroxyl groups in their correct positions and stereochemistry.
Multicomponent Reactions Towards the Synthesis of this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. caltech.edursc.org These reactions are highly convergent and atom-economical, making them attractive for building molecular complexity efficiently. rsc.orgmdpi.com
For the synthesis of this compound, an MCR could potentially be employed to rapidly assemble the core structure or a key precursor. Several classical MCRs are known to generate amino alcohol or related scaffolds.
The Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. caltech.edumdpi.com A variation of the Ugi reaction could be designed using cyclobutylacetaldehyde as the aldehyde component, along with methylamine, an appropriate carboxylic acid, and an isocyanide that could be converted to the tertiary alcohol. The resulting Ugi product would require subsequent transformations to yield the final target.
The Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an aldehyde and a primary or secondary amine. caltech.edu A three-component Mannich reaction could be envisioned to form a C-N and a C-C bond in a single step, potentially constructing a significant portion of the butanol backbone.
The Petasis Reaction (Boronic Acid Mannich Reaction): A variation of the Mannich reaction, the Petasis reaction, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate allylic amines. caltech.edu While not directly applicable for the saturated backbone of the target, this highlights the versatility of MCRs in creating diverse structures.
The key advantage of an MCR-based approach would be the rapid construction of a complex intermediate from simple, readily available starting materials. rsc.org Subsequent cyclization or functional group modification steps could then be used to complete the synthesis.
Sustainable
Developing sustainable or "green" synthetic routes is a major goal in modern chemistry. These methodologies aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.
Biocatalysis: One of the most promising green approaches for synthesizing chiral amino alcohols is biocatalysis. frontiersin.orgnih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the direct asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole amino donor. frontiersin.orgnih.gov This one-step process operates under mild conditions (e.g., room temperature, aqueous buffer) and can provide high enantioselectivity, avoiding the need for protecting groups and harsh chemical reagents often used in traditional synthesis. nih.gov A hypothetical biocatalytic route to this compound could involve the enzymatic amination of a corresponding α-hydroxy ketone precursor, 2-cyclobutyl-2-hydroxy-3-methylbutanal.
Further green approaches include the use of microwave-assisted technology to accelerate reactions and improve yields, or developing continuous flow processes which can offer better control and safety compared to batch production. unibo.it These sustainable methodologies not only reduce the environmental footprint of the synthesis but can also lead to more efficient and economical production of complex molecules.
Stereochemical Aspects of 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol
Analysis of Stereogenic Centers in 4-Amino-2-cyclobutyl-3-methylbutan-2-ol
The molecular structure of this compound features two stereogenic centers, also known as chiral centers. A stereogenic center is a carbon atom bonded to four different substituent groups.
The two stereogenic centers in the molecule are:
C2: This carbon atom is bonded to a hydroxyl group (-OH), a cyclobutyl group, a methyl group (-CH3), and the rest of the carbon chain (-CH(CH3)CH2NH2). All four of these groups are chemically distinct, rendering C2 a chiral center.
C3: This carbon atom is connected to a hydrogen atom (-H), a methyl group (-CH3), an aminomethyl group (-CH2NH2), and the C2-containing fragment (-C(OH)(Cyclobutyl)CH3). These four groups are also distinct, making C3 a second chiral center.
The presence of two stereogenic centers means that a total of 2² = 4 stereoisomers can exist. These consist of two pairs of enantiomers. The specific spatial configuration at each center is designated as either R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. The four stereoisomers are therefore (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, while the (2R,3S) and (2S,3R) isomers form another enantiomeric pair. The relationship between any other combination (e.g., (2R,3R) and (2R,3S)) is diastereomeric. ucsd.edu
Enantioselective Synthesis of this compound
Enantioselective synthesis, or asymmetric synthesis, involves methods that produce one enantiomer of a chiral product in excess over the other. sigmaaldrich.com For a molecule with multiple stereocenters like this compound, these techniques are vital for preparing optically pure forms for various scientific applications.
Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer. nih.gov Chiral metal complexes, often involving rhodium, iridium, or ruthenium, are commonly employed. nih.govchemistryviews.org In the synthesis of this compound, a key step, such as the reduction of a ketone precursor to form the C2 hydroxyl group, could be rendered enantioselective. A chiral catalyst would selectively deliver a hydride to one face of the prochiral carbonyl group.
Another approach involves the asymmetric functionalization of amino acid precursors, where a chiral catalyst can direct the stereoselective formation of carbon-carbon bonds. nih.gov For instance, an asymmetric aldol (B89426) reaction or a Mannich reaction could be used to construct the carbon backbone while setting the stereochemistry at C2 and C3. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Table 1: Illustrative Examples of Asymmetric Catalysts in Amino Alcohol Synthesis
| Catalyst System | Transformation | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Ru(BINAP)Cl₂ | Asymmetric Hydrogenation of β-Keto Esters | >98% |
| Rh₂(S-NTTL)₄ | Intramolecular Cyclopropanation | 90-95% |
| Chiral BINOL Aldehyde | Asymmetric α-Functionalization of Amino Esters | 85-99% |
This strategy involves covalently attaching a chiral auxiliary to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered. sigmaaldrich.comwikipedia.org
For the synthesis of this compound, a precursor molecule could be attached to a chiral auxiliary such as an Evans oxazolidinone or a pseudoephedrine derivative. The steric bulk of the auxiliary would then block one face of the molecule, forcing reagents to attack from the opposite, less hindered face. wikipedia.orgnih.gov For example, an acylated oxazolidinone could undergo a diastereoselective aldol reaction with an aldehyde to establish the relative stereochemistry between C2 and C3, followed by removal of the auxiliary to yield the chiral amino alcohol.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |
|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chelated Z-enolate, directing electrophiles to a specific face. wikipedia.org |
| Camphorsultam | Diels-Alder Reactions, Conjugate Additions | Steric hindrance from the sultam ring controls the approach of reagents. |
| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | Forms a stable chelate with the lithium enolate, blocking one face. |
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. nih.govmdpi.com Enzymes operate under mild conditions and can offer exceptional levels of enantiopurity. mdpi.comresearchgate.net
Several biocatalytic strategies could be envisioned for synthesizing enantiopure this compound:
Kinetic Resolution: A racemic mixture of the final compound or an intermediate could be subjected to an enzyme, such as a lipase, that selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol).
Asymmetric Reduction: A prochiral ketone precursor could be reduced to the C2 alcohol using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). mdpi.com These enzymes, often requiring a cofactor like NADH, can exhibit extremely high enantioselectivity. researchgate.net
Transamination: A prochiral ketone could be converted directly into a chiral amine using a transaminase (TAm), which could be a potential route for introducing the amino group at C4 if a suitable precursor is designed. nih.gov
Table 3: Potential Biocatalytic Routes for Synthesis
| Enzyme Class | Reaction Type | Substrate | Product |
|---|---|---|---|
| Ketoreductase (KRED) | Asymmetric Reduction | 4-amino-2-cyclobutyl-3-methyl-2-oxobutane | (S)- or (R)-4-Amino-2-cyclobutyl-3-methylbutan-2-ol |
| Lipase | Kinetic Resolution | Racemic this compound | One enantiomer acylated, the other unreacted |
Diastereoselective Synthesis of Stereoisomers of this compound
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. In the case of this compound, this means controlling the configuration of C3 relative to C2 to selectively form either the syn ((2R,3S) or (2S,3R)) or anti ((2R,3R) or (2S,3S)) diastereomers.
Substrate-controlled methods are common, where an existing stereocenter directs the formation of a new one. For instance, the stereoselective reduction of a ketone at C2 can be influenced by the existing stereocenter at C3. According to Cram's rule or the Felkin-Anh model, the hydride reagent will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer over the other. Similarly, highly diastereoselective aldol reactions can establish the C2-C3 relationship with predictable outcomes. diva-portal.org Chiral scaffolds derived from cyclobutane (B1203170) β-amino acids have also been used as versatile precursors for producing polyfunctional molecules with defined stereochemistry. researchgate.net
Resolution Techniques for Racemic this compound
When a synthesis produces a racemic mixture (an equal mix of enantiomers), resolution techniques are required for their separation.
Classical Resolution: This method involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by removing the resolving agent.
Chiral Chromatography: This is a modern and powerful technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation.
Lack of Publicly Available Research Hinders Stereochemical Analysis of this compound
A thorough review of scientific literature and chemical databases has revealed a significant gap in the available information regarding the stereochemical aspects of the chemical compound this compound. Specifically, there is no published research detailing the experimental determination of the absolute and relative configurations of its stereoisomers.
The molecule, with its two stereocenters, can exist as four possible stereoisomers (two pairs of enantiomers). The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a compound's biological and chemical properties. This process typically involves sophisticated analytical techniques.
Standard Methodologies for Stereochemical Determination
In the broader context of organic chemistry, the absolute and relative configurations of chiral molecules like amino alcohols are commonly elucidated using a combination of methods. These include:
X-ray Crystallography: This powerful technique provides unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be formed. It is often considered the gold standard for stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, often in conjunction with chiral derivatizing agents (such as Mosher's acid) or chiral solvating agents, can be used to differentiate between diastereomers and, by extension, determine the relative and sometimes absolute configurations of stereoisomers. Techniques like the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide detailed information about the relative orientation of atoms within a molecule.
Chiral Chromatography: The separation of enantiomers using chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can establish the presence of different stereoisomers and allow for their isolation for further characterization.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic methods measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule by comparing experimental spectra with those predicted from quantum chemical calculations.
Despite the availability of these well-established methods, no studies applying them to this compound have been found in the public domain. The absence of such research means that no data tables on crystallographic parameters, NMR chemical shifts, or specific rotation values for the stereoisomers of this compound can be compiled.
Consequently, a detailed and scientifically accurate article on the "Determination of Absolute and Relative Configurations of this compound Stereoisomers" cannot be generated at this time. The compound remains uncharacterized in the scientific literature with respect to its stereochemistry.
Reactivity and Functionalization of 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol
Reactions Involving the Primary Amine Moiety of 4-Amino-2-cyclobutyl-3-methylbutan-2-ol
The primary amine group (-NH2) in this compound is a key site for nucleophilic reactions, allowing for the formation of a wide range of derivatives. solubilityofthings.com Its reactivity is influenced by the steric bulk of the adjacent chiral center and the cyclobutyl group.
Acylation and Alkylation Reactions
Primary amines are readily acylated and alkylated. solubilityofthings.combritannica.com Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. solubilityofthings.com This reaction is typically robust and proceeds under standard conditions. britannica.com
Alkylation of the primary amine can be achieved using alkyl halides. numberanalytics.com However, controlling the extent of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even to a quaternary ammonium (B1175870) salt with excess alkylating agent. numberanalytics.comfiveable.me The steric hindrance around the amine in this compound may help to moderate this reactivity.
| Reaction Type | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acid Chlorides (R-COCl) or Anhydrides ((R-CO)2O) | Amides | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salts | Base (e.g., K2CO3), polar solvent |
Derivatization to Carbamates and Amides
The primary amine can be converted to carbamates through reaction with chloroformates or isocyanates. This is a common strategy for protecting the amine group during multi-step syntheses. Amide formation, as mentioned in the acylation section, is a fundamental transformation for primary amines. britannica.com The reaction with dicarbonyl compounds can lead to the formation of cyclic imides.
| Derivative | Reagent Class | General Conditions |
|---|---|---|
| Carbamates | Chloroformates (R-OCOCl) or Isocyanates (R-NCO) | Base, aprotic solvent |
| Amides | Carboxylic Acids with coupling agents (e.g., DCC, EDC) | Anhydrous conditions |
Reactions Involving the Tertiary Alcohol Moiety of this compound
The tertiary alcohol (-OH) in this compound presents a greater challenge for chemical transformation due to significant steric hindrance from the adjacent cyclobutyl and methyl groups. chinesechemsoc.org
Esterification and Etherification Reactions
Direct esterification of tertiary alcohols is often difficult under standard Fischer esterification conditions due to steric hindrance and the potential for elimination reactions. libretexts.org More reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base are typically required. Etherification is also challenging and generally requires harsh conditions, such as the Williamson ether synthesis with a strong base to first form the alkoxide.
Oxidation Reactions
Oxidation of tertiary alcohols is not possible without breaking carbon-carbon bonds, a process that requires harsh conditions and is often unselective. Therefore, the tertiary alcohol in this compound is expected to be resistant to common oxidizing agents.
Reactivity of the Cyclobutyl Ring System in this compound
Ring Expansion and Contraction Reactions
The four-membered cyclobutyl ring in this compound is characterized by significant ring strain, which is a driving force for rearrangement reactions that lead to the formation of less strained five-membered rings. Conversely, ring contraction to a cyclopropyl (B3062369) system is also a possibility under certain reaction conditions, although generally less favored for cyclobutylcarbinyl systems.
Ring Expansion:
Under acidic conditions, the tertiary alcohol can be protonated and eliminated as a water molecule, leading to the formation of a tertiary carbocation. This carbocation can then undergo a 1,2-alkyl shift, resulting in the expansion of the cyclobutyl ring to a more stable cyclopentyl ring. The relief of ring strain provides a strong thermodynamic driving force for this rearrangement. stackexchange.comstackexchange.com The likely products would be substituted cyclopentyl cations that can be trapped by nucleophiles present in the reaction medium.
For instance, treatment with a strong acid (e.g., H₂SO₄) could initiate a Wagner-Meerwein rearrangement, expanding the four-membered ring to a five-membered ring. The initial carbocation formed at the tertiary center adjacent to the cyclobutyl group would be the precursor to this rearrangement. youtube.com The migration of one of the cyclobutyl C-C bonds to the adjacent carbocation center would result in a cyclopentyl carbocation, which is generally more stable. stackexchange.com
| Reactant | Conditions | Key Intermediate | Expected Major Product(s) |
|---|---|---|---|
| This compound | Strong acid (e.g., H₂SO₄), heat | Tertiary carbocation adjacent to the cyclobutyl ring, followed by rearrangement to a cyclopentyl carbocation | Mixture of substituted cyclopentenes and/or cyclopentanols (after trapping by water) |
Ring Contraction:
While less common for cyclobutylcarbinyl systems compared to ring expansion, ring contraction to a cyclopropylmethyl cation could occur. researchgate.net This rearrangement is often observed in the solvolysis of cyclobutyl derivatives. However, the energetic barrier for the contraction of a cyclobutylcarbinyl cation to a cyclopropylcarbinyl cation is generally higher than that for expansion to a cyclopentyl cation. The specific substitution pattern on the cyclobutyl ring and the nature of the reaction conditions would be critical in determining the outcome.
Substitution Reactions on the Cyclobutyl Moiety
Direct substitution on the cyclobutyl ring of this compound is challenging due to the sp³-hybridized nature of the carbon atoms and the absence of activating groups on the ring itself. However, functionalization can be envisioned through reactions that proceed via radical intermediates or by introducing a leaving group on the ring through a multi-step sequence.
Given the presence of the amino and hydroxyl groups, reactions targeting the cyclobutyl C-H bonds would need to be highly selective to avoid side reactions at these more reactive sites. Modern C-H functionalization methodologies could potentially be applied, but would likely require careful selection of catalysts and protecting groups for the amino and alcohol functionalities. acs.org
| Reaction Type | Potential Reagents | Challenges | Plausible Outcome (with protection) |
|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), light | Low selectivity, potential for reaction at other sites | Bromination at a tertiary C-H position on the cyclobutyl ring |
| C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | Directing group required, functional group compatibility | Arylation or alkylation at a specific C-H bond on the cyclobutyl ring |
Intramolecular Cyclization and Rearrangement Reactions of this compound
The proximate amino and alcohol groups in this compound create the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. The outcome of such reactions is highly dependent on the reaction conditions.
Under conditions that favor nucleophilic attack by the amine, such as in the presence of a suitable activating agent for the hydroxyl group (e.g., conversion to a tosylate or mesylate), intramolecular S_N_2 reaction could lead to the formation of a five-membered nitrogen-containing ring, a substituted pyrrolidine (B122466).
Alternatively, oxidative cyclization methods that are known to convert amino alcohols to lactams could be employed. researchgate.net For example, treatment with a suitable ruthenium catalyst could facilitate the formation of a γ-lactam. rsc.org
Rearrangement reactions, as discussed in the context of ring expansion, are also a prominent feature of the reactivity of this molecule, particularly under conditions that promote carbocation formation. The Tiffeneau-Demjanov rearrangement is a classic example of a ring expansion reaction involving an amino alcohol, which could be applicable here. This would involve diazotization of the primary amine followed by a concerted loss of N₂ and ring expansion.
| Reaction Type | Conditions/Reagents | Expected Product |
|---|---|---|
| Intramolecular Nucleophilic Substitution | 1. Activation of OH (e.g., TsCl, pyridine) 2. Base | Substituted pyrrolidine derivative |
| Oxidative Cyclization | Ruthenium catalyst, hydrogen acceptor | Substituted γ-lactam |
| Tiffeneau-Demjanov Rearrangement | NaNO₂, aq. HCl | Ring-expanded ketone (cyclopentyl derivative) |
Computational and Theoretical Investigations of 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol
Conformational Analysis of 4-Amino-2-cyclobutyl-3-methylbutan-2-ol
No studies detailing the conformational analysis of this compound were found. Such an analysis would typically involve the identification of stable conformers, the determination of their relative energies, and the energetic barriers for interconversion between them. This is often achieved through computational methods such as molecular mechanics or quantum mechanics calculations.
Quantum Chemical Calculations on this compound
There is no available research on the quantum chemical properties of this compound.
No information was found regarding the electronic structure and bonding analysis of this compound. This type of investigation would typically provide insights into the molecule's orbital interactions, charge distribution, and the nature of its chemical bonds through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).
There are no published predictions of advanced spectroscopic parameters for this compound. Quantum chemical calculations are frequently used to predict spectroscopic data such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies, which can aid in the experimental characterization of a molecule.
Reaction Pathway Modeling and Transition State Characterization for this compound Transformations
No literature exists on the modeling of reaction pathways or the characterization of transition states for chemical transformations involving this compound. These computational studies are crucial for understanding reaction mechanisms, kinetics, and for predicting the feasibility of chemical reactions.
Molecular Dynamics Simulations of this compound in Solution
There are no records of molecular dynamics simulations having been performed for this compound in a solution phase. Such simulations would provide a detailed understanding of the molecule's dynamic behavior, its interactions with solvent molecules, and its conformational flexibility over time.
Advanced Analytical Characterization of 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle.
For 4-Amino-2-cyclobutyl-3-methylbutan-2-ol, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. sdsu.edu
COSY reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. This would be crucial for mapping the protons on the cyclobutyl ring and tracing the connectivity from the aminomethyl group (CH₂NH₂) through the methine (CH) to the methyl group (CH₃). researchgate.net
HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the definitive assignment of each carbon atom to its attached proton(s). sdsu.eduyoutube.com
HMBC shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different fragments of the molecule. For instance, an HMBC experiment would show correlations from the protons of the methyl group to the quaternary carbinol carbon and the adjacent methine carbon, confirming the core structure. researchgate.netyoutube.com
The expected NMR data provides a detailed picture of the molecular framework.
Predicted ¹H and ¹³C NMR Data and Key 2D Correlations
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C1 (CH₂) | ~2.8 - 3.0 | ~45 | C2, C3 |
| C2 (C-OH) | - | ~75 | - |
| C3 (CH) | ~1.8 - 2.0 | ~50 | C1, C2, C5, C6 |
| C4 (NH₂) | Variable | - | - |
| C5 (CH₃) | ~0.9 - 1.1 | ~15 | C2, C3 |
| C6 (Cyclobutyl CH) | ~2.2 - 2.4 | ~40 | C2, C3, C7, C8 |
| C7, C8 (Cyclobutyl CH₂) | ~1.7 - 2.1 | ~25 | C6, C9 |
| C9 (Cyclobutyl CH₂) | ~1.6 - 1.9 | ~18 | C6, C7, C8 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
For this compound (C₁₀H₂₁NO), the expected exact mass would be calculated and compared against the experimental value to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aliphatic amines and alcohols exhibit characteristic fragmentation pathways. libretexts.org
Alpha-cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.org For the target molecule, cleavage of the C-C bond adjacent to the nitrogen atom would result in a stable iminium ion. Similarly, cleavage adjacent to the hydroxyl group could lead to the loss of the cyclobutyl group or the aminomethyl-methine fragment. libretexts.orgmiamioh.edu
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols. libretexts.org
Predicted Key Fragments in Mass Spectrometry
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M-18]⁺ | [C₁₀H₁₉N]⁺ | Dehydration (Loss of H₂O) |
| [M-57]⁺ | [C₅H₁₂NO]⁺ | Alpha-cleavage (Loss of cyclobutyl radical) |
Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for separating its different stereoisomers.
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the purity of a sample. These methods separate the target compound from any starting materials, byproducts, or degradation products. A pure sample would ideally show a single major peak in the chromatogram.
Stereoisomer Separation: The structure of this compound contains multiple chiral centers, meaning it can exist as several different stereoisomers (enantiomers and diastereomers). Chiral HPLC is the primary method for separating these isomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sielc.com The choice of the specific chiral column and mobile phase is critical for achieving successful separation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, the IR spectrum would clearly show characteristic absorption bands for the O-H and N-H stretches, as well as C-H, C-N, and C-O bonds.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is more sensitive to non-polar bonds and symmetric vibrations. It would be useful for analyzing the C-C backbone of the cyclobutyl and butanol portions of the molecule.
Characteristic Vibrational Frequencies
| Functional Group | Bond | IR Frequency (cm⁻¹) | Raman Signal |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3200-3600 (broad) | Weak |
| Amine | N-H stretch | 3300-3500 (medium, two bands for -NH₂) | Weak |
| Alkane | C-H stretch | 2850-3000 (strong) | Strong |
| Amine | C-N stretch | 1020-1250 (medium) | Medium |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It is a powerful technique for studying chiral molecules. Since this compound is a chiral compound, its enantiomers will interact differently with left- and right-circularly polarized light. biotools.us
A CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light. The two enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This makes CD spectroscopy an excellent tool for distinguishing between enantiomers and for studying the stereochemical features of the molecule. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of all chiral centers, provided a suitable single crystal of the compound can be grown. nih.gov
For this compound, a successful crystallographic analysis would provide an unambiguous 3D model of the molecule, confirming the connectivity established by NMR and revealing its preferred conformation and intermolecular interactions (such as hydrogen bonding) in the crystal lattice.
Exploration of Structure Activity Relationships and Non Clinical Applications of 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol and Its Derivatives
4-Amino-2-cyclobutyl-3-methylbutan-2-ol as a Chiral Ligand or Catalyst in Asymmetric Synthesis
Chiral 1,2-amino alcohols are recognized as privileged structures in organic chemistry, frequently employed as ligands or catalysts to induce stereoselectivity in chemical reactions. nih.gov The compound this compound fits within this class of molecules, where the spatial arrangement of the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.
The effectiveness of amino alcohols as chiral ligands is well-documented, particularly in reactions such as the asymmetric reduction of prochiral ketones. semanticscholar.orgacademie-sciences.fr In these processes, the amino alcohol can form an in-situ complex with a reducing agent, like borane (B79455) (BH₃·SMe₂), to generate a chiral oxazaborolidine catalyst. semanticscholar.org This catalyst then directs the hydride transfer to one face of the ketone, yielding a chiral secondary alcohol with high enantiomeric excess. The steric bulk provided by the cyclobutyl and methyl groups in this compound is crucial for creating a well-defined chiral pocket, enhancing the degree of asymmetric induction. Research has shown that steric hindrance near the hydroxyl group is important for improving enantioselectivity. semanticscholar.org
Derivatives of such amino alcohols are also used to create more complex chiral ligands, such as C₂-symmetric phosphinites. These ligands can be synthesized by reacting the amino alcohol with a phosphorus source like chlorodiphenylphosphine. academie-sciences.fr The resulting phosphinite ligands form stable complexes with transition metals such as Ruthenium(II), which are highly effective catalysts for asymmetric transfer hydrogenation of ketones. academie-sciences.fr
| Reaction Type | Catalyst System | Substrate | Product | Key Feature of Ligand |
|---|---|---|---|---|
| Asymmetric Borane Reduction | Amino alcohol + BH₃·SMe₂ | Prochiral Ketones | Chiral Secondary Alcohols | Formation of a rigid, chiral oxazaborolidine intermediate that directs hydride attack. semanticscholar.org |
| Asymmetric Transfer Hydrogenation | [Ru(II)]-Amino alcohol derived phosphinite complex | Aryl Ketones | Chiral Alcohols | C₂-symmetric ligand creates a well-defined chiral environment around the metal center. academie-sciences.fr |
| Asymmetric Alkylation | Ni(II)-Schiff Base complex from amino alcohol | Glycine derivatives | Tailor-made α-amino acids | Tridentate ligand forms a square-planar complex, controlling the trajectory of electrophilic attack. nih.gov |
This compound as a Versatile Synthetic Building Block for Complex Molecules
The combination of functional groups in this compound makes it a versatile starting material for the synthesis of more elaborate molecules, including nitrogen-containing heterocycles and natural products.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com Amino alcohols are valuable precursors for these scaffolds. For instance, the reaction between an amino alcohol and an aldehyde or ketone can lead to the formation of oxazolidines. mdpi.com Similarly, reactions with dicarbonyl compounds or their equivalents can be used to construct larger rings like piperazines or morpholines. nih.gov The presence of both a nucleophilic amine and a hydroxyl group in this compound allows for sequential or one-pot cyclization reactions to build these heterocyclic systems. The cyclobutyl moiety remains as a key substituent, imparting specific conformational properties to the final heterocyclic product. Four-membered nitrogen-containing heterocycles, such as β-lactams and azetidines, are also crucial building blocks for biologically active compounds. nih.gov
The cyclobutane (B1203170) ring is a structural motif found in a range of natural products, including alkaloids, terpenoids, and steroids. openmedicinalchemistryjournal.comresearchgate.net These four-membered rings introduce significant ring strain (approx. 26.7 kcal/mol), which can be harnessed for subsequent chemical transformations, or they can serve to rigidly constrain the conformation of a molecule. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues (excluding clinical human trial data)
Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity, providing a basis for the rational design of new molecules. nih.govmdpi.com For analogues of this compound, SAR studies focus on dissecting the contributions of the cyclobutyl group, the amino group, and the hydroxyl group to molecular interactions with biological targets like enzymes or receptors.
The cyclobutyl group is a non-polar, sterically demanding moiety that can significantly influence how a molecule fits into a binding site. Its primary roles in molecular interactions are:
Van der Waals Interactions: The cyclobutyl ring can engage in favorable hydrophobic and van der Waals interactions with non-polar pockets in a protein binding site.
Conformational Restriction: Unlike a flexible alkyl chain, the cyclobutane ring locks the backbone of the molecule into a more rigid conformation. researchgate.net This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity for a target receptor or enzyme.
Vectorial Projection of Substituents: The ring structure orients the other functional groups (amino and hydroxyl) in specific three-dimensional vectors. Changing the size or nature of this ring would alter this spatial projection and, consequently, the interactions with a biological target. In studies of SARS-CoV-2 macrodomain inhibitors, for example, larger aliphatic rings were found to enhance hydrophobic interactions with specific residues like F156. nih.gov
The amino and hydroxyl groups are critical for forming specific, directional interactions that are often essential for molecular recognition and binding affinity. unina.it
Hydrogen Bonding: Both the -NH₂ and -OH groups can act as hydrogen bond donors, while the lone pairs on the nitrogen and oxygen atoms allow them to act as hydrogen bond acceptors. These interactions are crucial for high-affinity binding. For instance, in the development of inhibitors for the SARS-CoV-2 nsp3 macrodomain (Mac1), a key ADP-ribosylhydrolase enzyme, the carboxylate groups of amino acid-based inhibitors were found to form hydrogen bonds with the backbone amides of residues like Phe156 and Gly157 in the enzyme's active site. nih.gov Similarly, the amino group of a ligand can form crucial hydrogen bonds with residues like Asp22 and Ile23. nih.gov
Ionic Interactions: The primary amino group is basic and can be protonated at physiological pH to form a positively charged ammonium (B1175870) ion (-NH₃⁺). This allows for strong ionic interactions (salt bridges) with negatively charged residues in a binding pocket, such as aspartate or glutamate.
Coordination: In metalloenzymes, these functional groups can directly coordinate to the metal cofactor.
SAR studies on SARS-CoV-2 macrodomain inhibitors have demonstrated the importance of these groups. A molecular modeling study of a series of pyrrolo[2,3-d]pyrimidine-based inhibitors revealed a binding mode where a carboxylate group forms hydrogen bonds with the oxyanion subsite of the macrodomain, while the core heterocycle interacts with the adenosine (B11128) binding pocket. nih.govbiorxiv.org The removal or modification of these functional groups, such as converting a carboxylic acid to an ester, often leads to a significant loss of inhibitory activity, highlighting their direct role in binding. biorxiv.orgnih.gov
| Functional Group | Potential Interaction Type | Example from SAR Studies |
|---|---|---|
| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor, Ionic Interaction (as -NH₃⁺) | Forms hydrogen bonds with backbone carbonyls of residues like Asp22 and Ile23 in the SARS-CoV-2 macrodomain. nih.gov |
| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Modification or removal of hydroxyl groups in ligands can drastically alter binding affinity by disrupting key hydrogen bond networks. nih.govnih.gov |
| Cyclobutyl Moiety | Van der Waals/Hydrophobic Interactions, Conformational Rigidity | Larger aliphatic rings enhance hydrophobic interactions with residues such as F156 in the SARS-CoV-2 macrodomain active site. nih.gov |
Derivatization of this compound for Material Science Applications (e.g., polymeric scaffolds)
Due to the absence of research in this specific area, no information can be provided on the following intended topics:
Monomer Synthesis and Functionalization: Methods for modifying this compound to introduce polymerizable groups (e.g., acrylates, methacrylates, or ring-opening functionalities) and the impact of the cyclobutyl group on monomer reactivity.
Polymerization Techniques: Specific polymerization methods (e.g., condensation, radical, or ring-opening polymerization) that could be employed to create polymers from derivatives of this compound.
Properties of Resulting Polymeric Scaffolds: Data on the mechanical properties (e.g., tensile strength, elasticity), biodegradability, biocompatibility, and porosity of scaffolds that could be theoretically derived from this compound.
Structure-Property Relationships: Analysis of how the distinct structural components of this compound might influence the final properties of a polymeric material.
Further research and publication in this specific area are required to enable a comprehensive discussion on the material science applications of this compound and its derivatives.
Future Research Directions for 4 Amino 2 Cyclobutyl 3 Methylbutan 2 Ol
Development of Novel and Efficient Synthetic Routes
A primary focus for future research will be the development of efficient and stereocontrolled synthetic pathways to access 4-Amino-2-cyclobutyl-3-methylbutan-2-ol. A plausible retrosynthetic analysis suggests that a key intermediate would be the corresponding β-amino ketone, 4-amino-2-cyclobutyl-3-methylbutan-2-one . The synthesis could then be completed via a diastereoselective reduction of the ketone.
One potential forward synthesis could commence with cyclobutyl methyl ketone. This starting material could undergo an asymmetric Mannich reaction with an appropriate amine and formaldehyde (B43269) or another electrophile to introduce the aminomethyl group at the alpha position, forming the β-amino ketone intermediate.
An alternative and highly convergent strategy involves the diastereoselective reduction of a β-amino ketone precursor. This approach offers the significant advantage of potentially controlling the relative stereochemistry of the final product. For instance, the reduction of N-protected β-amino ketones has been shown to yield 1,3-amino alcohols with high levels of stereocontrol. The choice of reducing agent and the nature of the nitrogen-protecting group can be pivotal in directing the stereochemical outcome. nih.gov More contemporary methods, such as photocatalytic [2+2] cycloadditions, could also be explored to construct the cyclobutane (B1203170) ring with high functional group tolerance early in the synthesis. researchgate.netchemistryviews.org
Table 1: Proposed Key Synthetic Intermediates and Reactions
| Step | Reaction Type | Starting Materials | Key Intermediate/Product |
| 1 | Mannich Reaction | Cyclobutyl methyl ketone, Formaldehyde, Secondary amine | 4-(Dialkylamino)-2-cyclobutyl-3-methylbutan-2-one |
| 2 | Diastereoselective Reduction | 4-Amino-2-cyclobutyl-3-methylbutan-2-one | This compound |
Advanced Stereoselective Transformations
The structure of this compound contains two contiguous stereocenters at the C2 and C3 positions. The development of synthetic methods that provide precise control over both the relative (syn vs. anti) and absolute stereochemistry is a critical research objective.
A key focus would be the diastereoselective reduction of the β-amino ketone precursor. Research on similar systems has demonstrated that this transformation is highly sensitive to reaction conditions. For example, reductions utilizing samarium(II) iodide (SmI₂) are known to be influenced by chelation between the samarium ion, the carbonyl oxygen, and the nitrogen atom of the amino group. The stereochemical outcome can often be switched between syn and anti diastereomers simply by altering the protecting group on the nitrogen atom. nih.gov N-acyl protected ketones tend to favor syn products, while N-aryl derivatives often yield anti products. This dichotomy provides a powerful tool for accessing either diastereomer from a common precursor.
Further research could explore the use of chiral reducing agents or catalyst systems, such as those based on iridium or rhodium for asymmetric transfer hydrogenation, to control the absolute stereochemistry of the resulting alcohol. rsc.org
Expansion of Applications as Chiral Auxiliaries and Ligands
The 1,3-amino alcohol motif is a privileged structure in asymmetric synthesis, frequently employed in chiral auxiliaries and ligands. wikipedia.orgsigmaaldrich.com this compound is a prime candidate for exploration in these roles due to its rigid cyclobutyl group, which can provide a well-defined chiral environment.
As a Chiral Auxiliary: Once resolved into its enantiomers, the compound could be temporarily attached to a prochiral substrate. The bulky cyclobutyl group and the defined stereochemistry would then direct the facial attack of a reagent in subsequent reactions, such as stereoselective alkylations or aldol (B89426) additions. After the desired transformation, the auxiliary could be cleaved and potentially recovered for reuse. wikipedia.org
As a Chiral Ligand: The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, chelating to a metal center. The resulting chiral metal complex could serve as a catalyst for a variety of asymmetric transformations, including:
Asymmetric addition of organometallic reagents to aldehydes and ketones.
Enantioselective reduction of prochiral ketones.
Asymmetric allylic alkylations.
The sterically demanding cyclobutyl substituent would be expected to create a distinct chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction. nih.govukzn.ac.za
Table 2: Comparison of this compound with Known Chiral Ligands
| Feature | This compound (Hypothetical) | (1S,2R)-2-Amino-1,2-diphenylethanol | (S)-Proline |
| Scaffold Type | Acyclic 1,3-Amino Alcohol | Acyclic 1,2-Amino Alcohol | Cyclic Amino Acid |
| Coordination | N, O-bidentate | N, O-bidentate | N, O-bidentate |
| Key Chiral Element | Cyclobutyl group, secondary methyl group | Phenyl groups | Pyrrolidine (B122466) ring |
| Potential Rigidity | Moderate to high due to cyclobutyl group | Moderate (rotatable bonds) | High (cyclic structure) |
Mechanistic Investigations of Key Reactions
To optimize the synthesis and application of this compound, detailed mechanistic studies of the key chemical transformations will be essential.
For the proposed diastereoselective reduction of the β-amino ketone intermediate, computational studies using Density Functional Theory (DFT) could provide valuable insights. These studies can model the transition states for hydride delivery to the carbonyl group. Specifically, calculations could elucidate the structure of the chelated intermediate in samarium(II) iodide reductions, explaining the profound effect of the N-protecting group on the syn/anti selectivity. nih.gov
When used as a chiral ligand in metal-catalyzed reactions, understanding the geometry of the active catalyst is paramount. Spectroscopic techniques (e.g., NMR, X-ray crystallography) could be used to characterize the metal-ligand complex. Furthermore, computational modeling of the transition state of the catalytic cycle could help rationalize the observed enantioselectivity and guide the design of more effective second-generation ligands. researchgate.netchemrxiv.org These investigations would focus on how the cyclobutyl group orients the substrate relative to the reactive center of the catalyst.
Design and Synthesis of Bioisosteric Analogues (excluding clinical development)
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of rational molecular design. nih.govnih.gov Future research should include the design and synthesis of bioisosteric analogues of this compound to probe structure-activity relationships in potential applications and to modulate physicochemical properties.
Several bioisosteric modifications could be envisioned:
Modification of the Cycloalkyl Group: The cyclobutyl ring could be replaced with other carbocycles, such as cyclopentyl or cyclohexyl rings, to investigate the impact of ring size and steric bulk. A classic bioisostere for a cyclobutyl group is a gem-dimethyl group, which could also be explored.
Replacement of the Tertiary Alcohol: The tertiary hydroxyl group could be a site of metabolic oxidation. Non-classical bioisosteres that can mimic its hydrogen-bonding capabilities but offer greater metabolic stability could be synthesized. For example, a sulfoximine (B86345) group is known to act as a bioisostere for secondary or tertiary alcohols. sci-hub.se
Fluorination: Selective incorporation of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity and metabolic stability, without drastically changing its size.
These studies would systematically explore the chemical space around the parent scaffold, providing a library of related compounds for further investigation in materials science or as tools for chemical biology.
Table 3: Proposed Bioisosteric Analogues of this compound
| Analogue | Modification | Rationale for Design |
| 4-Amino-2,2,3-trimethylpentan-2-ol | Cyclobutyl → gem-Dimethyl | Classic bioisosteric replacement to probe steric and conformational effects. |
| 4-Amino-2-cyclopentyl-3-methylbutan-2-ol | Cyclobutyl → Cyclopentyl | Modulate steric bulk and ring pucker. |
| 4-Amino-2-cyclobutyl-3-methyl-2-(trifluoromethyl)butan-2-ol | -OH → -CF₃ (and adjust structure) | Introduce an electron-withdrawing group to alter electronic properties and block oxidation. |
| S-(1-Amino-3-cyclobutyl-2-methylbutan-3-yl)-S-methylsulfoximine | Tertiary alcohol → Sulfoximine | Introduce a metabolically stable hydrogen-bond donor/acceptor group. sci-hub.se |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
